molecular formula C9H13NO B7782394 4-Ethyl-2,6-dimethylpyridin-3-ol

4-Ethyl-2,6-dimethylpyridin-3-ol

Cat. No.: B7782394
M. Wt: 151.21 g/mol
InChI Key: LWILVFCDCXDHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2,6-dimethylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, characterized by the presence of ethyl and methyl groups at specific positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,6-dimethylpyridin-3-ol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylpyridine with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,6-dimethylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethyl-2,6-dimethylpyridin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-2,6-dimethylpyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2,6-dimethylpyridin-3-ol is unique due to the specific arrangement of its ethyl and methyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-ethyl-2,6-dimethylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-4-8-5-6(2)10-7(3)9(8)11/h5,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWILVFCDCXDHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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